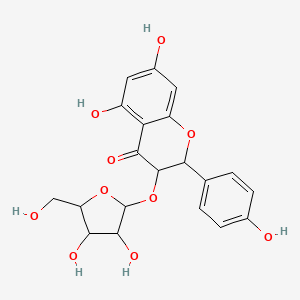
Dihydrokaempferol-3-O-arabinoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrokaempferol-3-O-arabinoside is a flavonoid glycoside, a type of compound commonly found in various fruits, vegetables, and plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydrokaempferol-3-O-arabinoside typically involves the glycosylation of dihydrokaempferol. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a sugar moiety from a donor molecule to dihydrokaempferol. Chemical glycosylation, on the other hand, involves the use of glycosyl halides or glycosyl trichloroacetimidates in the presence of a catalyst such as silver triflate .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to express the necessary enzymes for the biosynthesis of dihydrokaempferol and its subsequent glycosylation .
Análisis De Reacciones Químicas
Types of Reactions
Dihydrokaempferol-3-O-arabinoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into kaempferol-3-O-arabinoside.
Reduction: This reaction can reduce the carbonyl group in the flavonoid structure.
Substitution: This reaction can involve the replacement of the arabinoside moiety with other sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Glycosyl halides and glycosyl trichloroacetimidates are commonly used in the presence of catalysts like silver triflate.
Major Products
Oxidation: Kaempferol-3-O-arabinoside.
Reduction: Reduced forms of this compound.
Substitution: Various glycosylated derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Dihydrokaempferol-3-O-arabinoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: It is studied for its antioxidant and anti-inflammatory properties, which are relevant in the context of cellular protection and immune response.
Medicine: Research has shown potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
Mecanismo De Acción
The mechanism of action of dihydrokaempferol-3-O-arabinoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparación Con Compuestos Similares
Similar Compounds
- Kaempferol-3-O-arabinoside
- Quercetin-3-O-arabinoside
- Dihydroquercetin-3-O-arabinoside
Uniqueness
Dihydrokaempferol-3-O-arabinoside is unique due to its specific glycosylation pattern, which influences its solubility, bioavailability, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Propiedades
Número CAS |
1573177-78-2 |
|---|---|
Fórmula molecular |
C20H20O10 |
Peso molecular |
420.37 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















